![molecular formula C11H17Cl2N5 B11714382 1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where deuterium-labeled aniline derivatives are reacted with appropriate reagents under controlled conditions to introduce the deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts can facilitate the incorporation of deuterium atoms efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride has several scientific research applications:
Chemistry: Used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: Utilized in the production of deuterium-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability and reactivity, leading to unique effects in chemical and biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[Amino-(4-chloro-2,3,5,6-tetrahydroxyanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
- 1-[Amino-(4-chloro-2,3,5,6-tetramethoxyanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Uniqueness
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. This compound’s stability and reactivity can differ significantly from its non-deuterated counterparts, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H17Cl2N5 |
|---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |
InChI Key |
SARMGXPVOFNNNG-HGSONKNXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NC(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


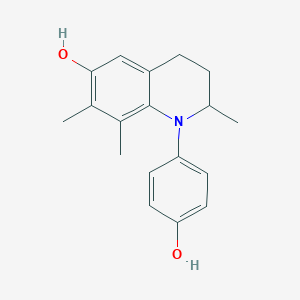

![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
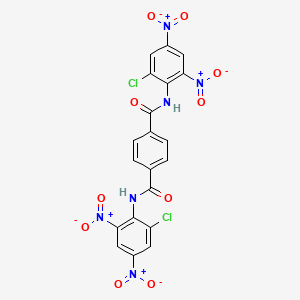
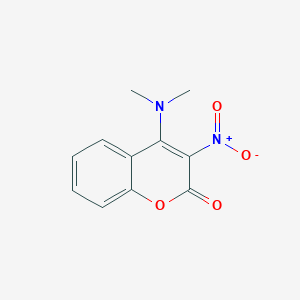
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
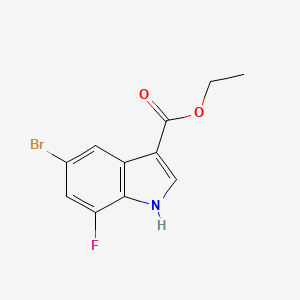
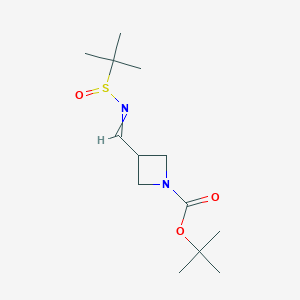
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)

